1-(4-Nitrophenyl)cyclobutanecarbonitrile
Overview
Description
1-(4-Nitrophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H10N2O2. It is characterized by a cyclobutane ring substituted with a 4-nitrophenyl group and a cyano group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile typically involves the reaction of 4-nitrobenzyl cyanide with cyclobutanone under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the cyanide ion attacks the carbonyl carbon of cyclobutanone, followed by the elimination of water to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, alcohols, bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(4-Aminophenyl)cyclobutanecarbonitrile.
Substitution: Various substituted cyclobutanecarbonitriles depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of the nitro group.
Scientific Research Applications
1-(4-Nitrophenyl)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitro group reduction.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)cyclobutanecarbonitrile depends on the specific reaction or application. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The molecular targets and pathways involved include the interaction with reducing agents and catalysts that facilitate the electron transfer process.
Comparison with Similar Compounds
1-(4-Nitrophenyl)cyclobutanecarbonitrile can be compared with other similar compounds such as:
1-(4-Nitrophenyl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(4-Nitrophenyl)cyclohexanecarbonitrile: Similar structure but with a cyclohexane ring.
4-Nitrobenzyl cyanide: Lacks the cyclobutane ring but contains the nitro and cyano groups.
The uniqueness of this compound lies in its cyclobutane ring, which imparts specific steric and electronic properties that influence its reactivity and applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-11(6-1-7-11)9-2-4-10(5-3-9)13(14)15/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOHTGSVQASAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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